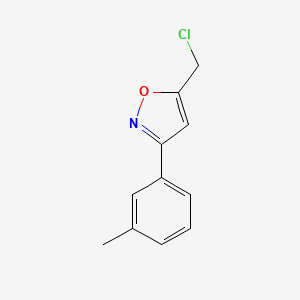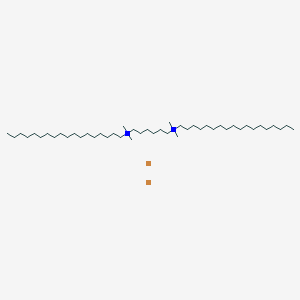
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic alkyl chains and a hydrophilic quaternary ammonium head, making it useful in various applications, including detergents, disinfectants, and phase transfer catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with an appropriate alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Starting Material: N1,N1,N6,N6-tetramethylhexane-1,6-diamine.
Reagent: Octadecyl bromide.
Solvent: Acetonitrile or ethanol.
Conditions: Reflux for several hours.
The product is then purified by recrystallization or column chromatography to obtain the desired quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is often purified using large-scale crystallization or distillation techniques.
化学反应分析
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, sulfate, or nitrate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium group.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution can be used to replace the bromide ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can induce hydrolysis.
Major Products
Substitution: Formation of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium nitrate.
Oxidation: Potential formation of oxidized derivatives, although these are less common.
Hydrolysis: Breakdown products such as N1,N1,N6,N6-tetramethylhexane-1,6-diamine and octadecanol.
科学研究应用
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and surfactants due to its ability to lower surface tension.
作用机制
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which explains its antimicrobial effects.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide (DTAB): Similar structure but with shorter alkyl chains.
Hexadecylpyridinium chloride: A pyridinium-based surfactant with comparable applications.
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide is unique due to its specific combination of long hydrophobic chains and a quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial properties.
属性
分子式 |
C46H98Br2N2 |
|---|---|
分子量 |
839.1 g/mol |
IUPAC 名称 |
6-[dimethyl(octadecyl)azaniumyl]hexyl-dimethyl-octadecylazanium;dibromide |
InChI |
InChI=1S/C46H98N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43-47(3,4)45-41-37-38-42-46-48(5,6)44-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-46H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
OAKIYDLQRDVUHG-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


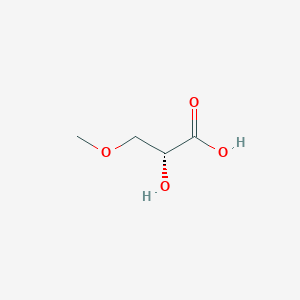
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)

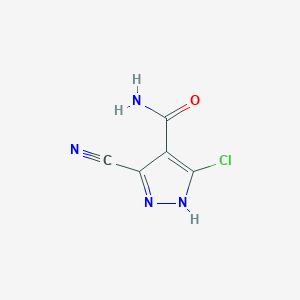
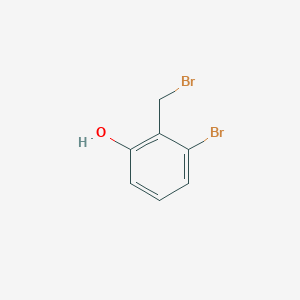
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
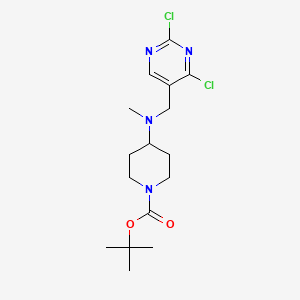
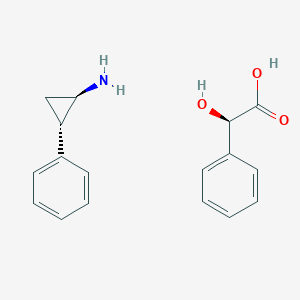
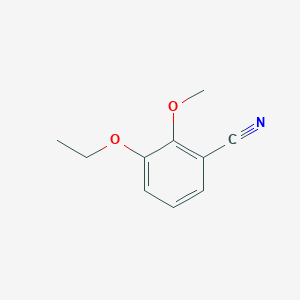
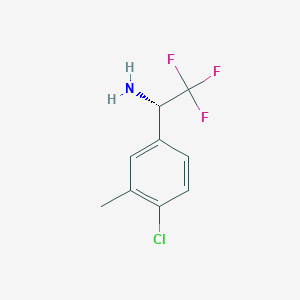


![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
